![molecular formula C15H21N3O3 B7572770 3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B7572770.png)
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
Wissenschaftliche Forschungsanwendungen
DPCPX has been widely used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPCPX has been used to study the role of adenosine A1 receptors in the regulation of neuronal activity and synaptic transmission. In pharmacology, DPCPX has been used to develop new drugs that target adenosine A1 receptors for the treatment of various diseases, including Parkinson's disease, epilepsy, and depression. In medicinal chemistry, DPCPX has been used as a lead compound for the development of new adenosine A1 receptor antagonists with improved pharmacological properties.
Wirkmechanismus
DPCPX is a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks their activation by endogenous adenosine, which leads to a decrease in neuronal activity and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and cells that express adenosine A1 receptors. In the brain, DPCPX has been shown to decrease neuronal activity and synaptic transmission, which can lead to sedation and analgesia. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DPCPX and its potential applications. One direction is to develop new adenosine A1 receptor antagonists that have improved pharmacological properties, such as higher potency and selectivity. Another direction is to investigate the role of adenosine A1 receptors in various diseases and develop new drugs that target these receptors for the treatment of these diseases. Finally, there is a need for further research on the biochemical and physiological effects of DPCPX in different tissues and cells to better understand its potential applications.
Synthesemethoden
The synthesis of DPCPX involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-pyridinemethanol to form 2-(pyridin-2-yl)ethanamine. This compound is then reacted with piperidine-4-carboxylic acid to form 3-(pyridin-2-ylmethyl)piperidine-1-carboxamide. Finally, the compound is treated with 1,3-dioxolane to form the desired product, 3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide.
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-10-13-5-1-2-6-16-13)18-7-3-4-12(11-18)14-20-8-9-21-14/h1-2,5-6,12,14H,3-4,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWLJIZPTWIJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=N2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.